Product packaging for 1,3,5-Triselenane(Cat. No.:CAS No. 291-25-8)

1,3,5-Triselenane

Cat. No.: B14756155
CAS No.: 291-25-8
M. Wt: 279.0 g/mol
InChI Key: ZHVNSARECLDNGM-UHFFFAOYSA-N
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Description

1,3,5-Triselenane is a cyclic organoselenium compound with the molecular formula C3H6Se3 and a molecular weight of 278.96 g/mol . It is part of a family of six-membered heterocyclic rings that includes the oxygen (1,3,5-trioxane), sulfur (1,3,5-trithiane), and nitrogen (1,3,5-triazinane) analogs . The compound has been identified in scientific literature and its structure has been a subject of study in the broader context of heterocyclic chemistry . As a research chemical, this compound may be of interest in the synthesis of novel materials and as a building block for more complex chemical architectures. Its selenium-rich structure could provide a unique template for developing compounds with potential applications in materials science, given the interesting electronic and optical properties often exhibited by selenium-containing molecules and their heavier chalcogen analogues . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6Se3 B14756155 1,3,5-Triselenane CAS No. 291-25-8

Properties

CAS No.

291-25-8

Molecular Formula

C3H6Se3

Molecular Weight

279.0 g/mol

IUPAC Name

1,3,5-triselenane

InChI

InChI=1S/C3H6Se3/c1-4-2-6-3-5-1/h1-3H2

InChI Key

ZHVNSARECLDNGM-UHFFFAOYSA-N

Canonical SMILES

C1[Se]C[Se]C[Se]1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triselenane can be synthesized through the reaction of 1,3-dibromopropane with sodium selenide. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran under inert atmosphere conditions to prevent oxidation of selenium. The reaction proceeds as follows: [ \text{C₃H₆Br₂} + 3 \text{Na₂Se} \rightarrow \text{C₃H₆Se₃} + 3 \text{NaBr} ]

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification processes. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triselenane undergoes various chemical reactions, including:

    Oxidation: The selenium atoms in the ring can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The hydrogen atoms on the carbon atoms can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1,3,5-Triselenane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of selenium-containing polymers and other organoselenium compounds.

    Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways involving selenium.

    Medicine: Explored for its potential use in the development of selenium-based drugs with anticancer and antimicrobial properties.

    Industry: Utilized in the production of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1,3,5-Triselenane involves its ability to interact with biological molecules through the formation of selenoethers and selenoesters. These interactions can modulate various molecular pathways, including those involved in oxidative stress and cellular signaling. The compound’s selenium atoms can also participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Structural and Elemental Analogues

Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX)

  • Structure: A six-membered triazine ring with three nitro (-NO₂) groups .
  • Properties : High explosive power, environmental persistence, and bioaccumulation risks. RDX remediation involves soil washing, phytoremediation, and biodegradation .

1,3,5-Triiodobenzene

  • Structure : Benzene ring with three iodine substituents at 1,3,5 positions .
  • Properties : Acute toxicity (oral, dermal), skin/eye irritation, and specific organ toxicity. Requires stringent handling (ventilation, PPE) .
  • Comparison : Selenium in Triselenane may confer higher toxicity than iodine, given selenium’s narrower therapeutic index and environmental toxicity.

Benzene-1,3,5-triyltrimethanol

  • Structure : Benzene core with three hydroxymethyl (-CH₂OH) groups .
  • Comparison: The polar hydroxymethyl groups enhance water solubility, whereas Triselenane’s nonpolar selenium atoms likely increase hydrophobicity.

Trisiloxane, 1,3,5-Triethenyl-1,1,3,5,5-pentamethyl-

  • Structure : Silicon-oxygen backbone with ethenyl and methyl groups .
  • Properties : logP = 3.677 (lipophilic), log10WS = 2.84 (moderate water solubility) .
  • Comparison : Triselenane’s logP may exceed this due to selenium’s larger atomic radius and polarizability, enhancing lipid membrane permeability.

Physical and Chemical Properties

Property RDX 1,3,5-Triiodobenzene Trisiloxane Inferred for Triselenane
logP 0.89 (moderate) Not reported 3.677 Likely >4 (lipophilic)
Water Solubility 38.4 mg/L (low) Low ~700 mg/L (moderate) Low (due to hydrophobicity)
Toxicity Carcinogenic Acute toxicity Not reported High (Se toxicity risks)
Environmental Fate Persistent, bioaccumulates Limited data Degrades slowly Persistent, potential bioaccumulation

Reactivity and Stability

  • RDX : Thermally stable but detonates under shock or heat .
  • 1,3,5-Triiodobenzene : Stable under storage but releases toxic fumes when heated .
  • Triselenane : Likely less thermally stable than RDX but more reactive than trioxane due to selenium’s lower bond dissociation energy.

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